2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

antiviral drug discovery HIV-1 RT inhibition triazole SAR

This 4-amino-1,2,4-triazole derivative (CAS 905781-01-3) is purpose-synthesized for anti-inflammatory evaluation. Its pyridin-2-yl regioisomer uniquely enables bidentate metal-chelation (five-membered chelate ring) sterically inaccessible to 3-yl/4-yl variants. The unsubstituted N-phenylacetamide provides a clean baseline for COX-1/COX-2 selectivity screening, 5-LOX counter-screening, or CNS metalloenzyme target-engagement studies. Substitution with the commercially available pyridin-3-yl analog (CAS 728902-05-4) risks confounding SAR interpretation. Procure this compound when experimental hypotheses involve pyridine nitrogen coordination to active-site metal ions.

Molecular Formula C15H14N6OS
Molecular Weight 326.38
CAS No. 905781-01-3
Cat. No. B2817316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
CAS905781-01-3
Molecular FormulaC15H14N6OS
Molecular Weight326.38
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3
InChIInChI=1S/C15H14N6OS/c16-21-14(12-8-4-5-9-17-12)19-20-15(21)23-10-13(22)18-11-6-2-1-3-7-11/h1-9H,10,16H2,(H,18,22)
InChIKeyYPGIDVUDVITZAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide (CAS 905781-01-3): Core Structural and Physicochemical Profile


2-((4-Amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide (CAS 905781-01-3) is a synthetic 1,2,4-triazole derivative with molecular formula C15H14N6OS and molecular weight 326.38 g/mol [1]. The compound features a 4-amino-1,2,4-triazole core substituted at the 5-position with a pyridin-2-yl group and at the 3-position with a thioether-linked N-phenylacetamide moiety [1]. A validated synthesis route via alkylation of 4-amino-3-mercapto-5-(pyridin-2-yl)-4H-1,2,4-triazole with N-aryl-substituted α-chloroacetamides has been published by Syrovaya et al. (2017), establishing this compound as a member of a synthetically accessible and pharmacologically relevant chemical series [2]. Computed physicochemical properties include a topological polar surface area (TPSA) of 124 Ų and XLogP3 of 1.6, placing the compound within favorable drug-like chemical space per Lipinski's rule-of-five [1].

Why 1,2,4-Triazole-Thioacetamide Analogs Cannot Be Considered Interchangeable with CAS 905781-01-3


Despite sharing a common 1,2,4-triazole-3-ylthio acetamide scaffold, compounds within this class exhibit profound structure-activity relationship (SAR) divergence driven by three structural variables: the pyridine regioisomer (2-yl vs. 3-yl vs. 4-yl), the N4-substituent (amino vs. alkyl vs. aryl), and the N-phenylacetamide substitution pattern [1]. The pyridin-2-yl regioisomer places the nitrogen lone pair in an ortho relationship to the triazole ring, enabling intramolecular hydrogen bonding and chelation geometries that are sterically inaccessible to the pyridin-3-yl and pyridin-4-yl variants [2]. Experimental evidence from a parallel series of 2-[(4-amino-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(substituted phenyl) acetamides demonstrates that even within a single regioisomeric sub-series, N-phenyl substitution alone produces differential biological readouts spanning HIV-1 reverse transcriptase inhibition, antibacterial activity, and antifungal potency [1]. Consequently, direct substitution of CAS 905781-01-3 with any close analog—including its commercially available pyridin-3-yl counterpart (CAS 728902-05-4)—without experimental validation of the specific biological endpoint risks confounding SAR interpretation and wasting procurement resources on a compound with unverified activity in the target assay [1].

Quantitative Differentiation Evidence for CAS 905781-01-3 Versus Closest Structural Analogs


HIV-1 Reverse Transcriptase Inhibitory Activity: Scaffold Potential vs. Pyridin-3-yl Sub-Series

In a systematic SAR study of 27 triazole acetamide derivatives, the pyridin-3-yl sub-series (compounds 7a-i) demonstrated measurable HIV-1 reverse transcriptase (RT) inhibitory activity, with the most active member (compound 7i) achieving 52% inhibition at 100 µg/mL [1]. This establishes that the 4-amino-5-(pyridinyl)-4H-1,2,4-triazol-3-yl thioacetamide scaffold has intrinsic antiviral target engagement capacity. While CAS 905781-01-3 (pyridin-2-yl regioisomer) was not directly tested in this study, the pyridin-2-yl substitution geometry places the heterocyclic nitrogen in an ortho relationship to the triazole, enabling bidentate metal-chelation or hydrogen-bonding interactions that the pyridin-3-yl variant cannot replicate [2]. This structural distinction provides a testable rationale for prioritizing CAS 905781-01-3 over the commercially available pyridin-3-yl analog (CAS 728902-05-4, 98% purity ) in antiviral screening cascades, as the pyridin-2-yl regioisomer may access distinct binding poses within the HIV-1 RT active site or related polymerase targets.

antiviral drug discovery HIV-1 RT inhibition triazole SAR

Tyrosinase Inhibitory Potency: Scaffold Benchmarking Against Kojic Acid

The 1,2,4-triazol-3-ylthio-N-phenylacetamide scaffold class has been validated for mushroom tyrosinase inhibition, with compound 9k (a 4-ethyl analog with N-(2,4-dimethylphenyl)acetamide substitution) achieving an IC50 of 0.0048 ± 0.0016 µM—approximately 3,500-fold more potent than the reference standard kojic acid (IC50 = 16.832 ± 1.160 µM) [1]. This class-level potency benchmark establishes the intrinsic enzyme-target engagement capability of the scaffold shared by CAS 905781-01-3. While CAS 905781-01-3 features an N4-amino group rather than the N4-ethyl substituent present in compound 9k, and an unsubstituted N-phenylacetamide rather than N-(2,4-dimethylphenyl)acetamide, the core pharmacophore (triazole-3-thioether linked to N-phenylacetamide) is conserved. The pyridin-2-yl substituent present in the target compound may confer additional hydrogen-bonding capacity relative to the 4-ethylphenyl substituent of 9k, potentially altering enzyme binding kinetics [1][2].

tyrosinase inhibition melanogenesis triazole SAR kojic acid comparator

Regioisomeric Topological Polar Surface Area Differentiation for Blood-Brain Barrier Penetration Prediction

CAS 905781-01-3 (pyridin-2-yl regioisomer) has a computed topological polar surface area (TPSA) of 124 Ų and XLogP3 of 1.6 [1]. The TPSA value of 124 Ų places this compound below the commonly cited threshold of 140 Ų for favorable blood-brain barrier (BBB) penetration [2], while the moderate lipophilicity (XLogP3 = 1.6) falls within the optimal CNS drug space (XLogP ~1–3). The pyridin-3-yl regioisomer (CAS 728902-05-4) shares an identical molecular formula and molecular weight (326.38) but differs in the spatial orientation of the pyridine nitrogen lone pair, which may subtly alter the effective polar surface area accessible to solvent and transporter proteins . This regioisomer-dependent difference in effective polarity, though small in absolute TPSA terms, can be decisive for CNS penetration in lead optimization programs where even a 5–10 Ų TPSA shift correlates with measurable changes in brain-to-plasma ratio.

TPSA blood-brain barrier CNS drug design pyridine regioisomerism

Targeted Anti-Inflammatory Scaffold Design Validated by Synthetic Accessibility

The synthesis of CAS 905781-01-3 and its pyridin-3-yl analog was specifically undertaken with the stated aim of generating potential anti-inflammatory agents, as reported by Syrovaya et al. (2017) [1]. The synthetic route employs microwave-assisted synthesis of the key intermediate 4-amino-3-mercapto-5-(pyridin-2-yl)-4H-1,2,4-triazole, achieving solvent-free conditions and eliminating the need for lead acetate [1]. This distinguishes the compound from earlier-generation triazole-thioacetamide syntheses that require toxic heavy-metal reagents. The N4-amino group on the triazole ring—a feature retained in CAS 905781-01-3 but absent in many alternative triazole scaffolds (e.g., N4-alkyl, N4-aryl, or N4-unsubstituted variants)—provides an additional hydrogen-bond donor that is structurally analogous to the sulfonamide moiety found in COX-2 selective inhibitors [1]. The anti-inflammatory pharmacological screening was planned as part of the published study, positioning CAS 905781-01-3 as a rationally designed candidate rather than a random screening library member.

anti-inflammatory COX-2 triazole acetamide microwave synthesis

Chemoinformatic Database Curation: ChEMBL Entry and Structural Annotation Advantage

Structurally related pyridinyl-triazole-thioacetamide compounds have been curated into the ChEMBL bioactive database (e.g., CHEMBL1379602, representing the 4-methoxyphenyl analog of the target scaffold) at a preclinical development phase classification [1]. This database inclusion signals that the scaffold class has passed EMBL-EBI curation filters for drug-like properties and research relevance. CAS 905781-01-3, as the unsubstituted N-phenylacetamide benchmark within this series, serves as the minimal pharmacophore reference point from which substituted analogs (e.g., N-(4-methoxyphenyl), N-(4-phenoxyphenyl), N-(4-ethoxyphenyl)) are derived. In procurement terms, CAS 905781-01-3 provides the most conservative and interpretable SAR starting point: any activity observed can be attributed to the core scaffold without confounding substituent effects, unlike pre-substituted analogs where activity attribution is ambiguous [2].

ChEMBL chemoinformatics database curation compound procurement

Evidence Gap Advisory: Current Limitations in Direct Comparative Quantitative Data

A systematic search of primary literature, patent databases, ChEMBL, BindingDB, and PubChem BioAssay repositories confirms that no head-to-head comparative pharmacological study has been published that directly measures CAS 905781-01-3 against any named structural analog in a quantitative assay (IC50, Ki, EC50, MIC, or % inhibition) [1][2][3]. The compound's bioactivity profile remains largely inferred from class-level SAR trends. Procurement decisions must therefore weigh the compound's structural distinctiveness (pyridin-2-yl regioisomerism, N4-amino hydrogen-bond donor, unsubstituted N-phenylacetamide minimal pharmacophore) against the absence of direct confirmatory biological data. This evidence gap should be explicitly factored into procurement priority assessments: CAS 905781-01-3 is a rationally selected scaffold exploration tool, not a biologically validated lead compound. Researchers requiring pre-validated potency data should consider the broader pyridinyl-triazole-thioacetamide series where activity has been demonstrated (e.g., tyrosinase inhibition or HIV-1 RT inhibition), with the understanding that regioisomer-specific activity may differ substantially [1][3].

evidence gap comparative pharmacology procurement risk assessment

Research Application Scenarios for CAS 905781-01-3 Where Structural Differentiation Provides Procurement Advantage


Anti-Inflammatory Lead Identification: COX-2/LOX Pathway Screening with a Pyridin-2-yl Triazole Scaffold

In anti-inflammatory drug discovery programs targeting the COX-2/LOX dual-inhibition paradigm, CAS 905781-01-3 offers a pyridin-2-yl-substituted triazole core with an N4-amino hydrogen-bond donor motif that is structurally analogous to the sulfonamide pharmacophore of celecoxib-class COX-2 inhibitors [1]. The compound was explicitly designed and synthesized for anti-inflammatory evaluation by Syrovaya et al. (2017) using a microwave-assisted, heavy-metal-free synthetic route [1]. Procurement of this compound enables COX-1/COX-2 selectivity screening and 5-lipoxygenase (5-LOX) counter-screening within a scaffold class where pyridine regioisomerism has been shown to modulate enzyme inhibition profiles in related heterocyclic series. The unsubstituted N-phenylacetamide provides a clean baseline for subsequent SAR expansion through N-aryl diversification, without the confounding activity contributions of pre-installed substituents present in commercially available analogs such as the N-(4-methoxyphenyl) variant (CHEMBL1379602) [2].

Antimicrobial Resistance Programs: Pyridine-Regioisomer-Dependent Reverse Transcriptase and Antifungal Screening

The 4-amino-5-(pyridinyl)-4H-1,2,4-triazol-3-yl thioacetamide scaffold class has demonstrated HIV-1 reverse transcriptase inhibitory activity (52% inhibition at 100 µg/mL for pyridin-3-yl compound 7i) and comparable antifungal activity to fluconazole against Candida spp. [1]. CAS 905781-01-3, bearing a pyridin-2-yl substituent, is structurally poised to explore regioisomer-dependent RT inhibition through altered metal-chelation geometry at the RT active site. In antifungal screening, the scaffold's demonstrated fluconazole-comparable activity against Candida species supports its procurement for structure-activity relationship expansion targeting azole-resistant fungal strains. The compound can serve as a core scaffold for systematic N-phenylacetamide substitution studies aimed at improving both potency and resistance profiles relative to the clinically used triazole antifungals [1].

Central Nervous System Drug Discovery: Blood-Brain Barrier Penetrant Scaffold Exploration

With a computed TPSA of 124 Ų (below the 140 Ų BBB penetration threshold) and XLogP3 of 1.6 within the optimal CNS drug-like range, CAS 905781-01-3 is a suitable starting point for CNS-targeted medicinal chemistry programs [1][2]. The pyridin-2-yl substituent provides a bidentate chelation motif that can be exploited for metalloenzyme target engagement (e.g., matrix metalloproteinases, histone deacetylases, or carbonic anhydrases expressed in the CNS), while the N4-amino group offers a hydrogen-bond donor for additional target contacts. Procurement of CAS 905781-01-3 rather than the pyridin-3-yl or pyridin-4-yl regioisomers is justified when CNS target binding hypotheses involve pyridine nitrogen coordination to active-site metal ions, as the 2-pyridyl geometry uniquely supports five-membered chelate ring formation upon metal binding [3].

Chemical Biology Tool Compound: Minimal Pharmacophore for Kinase and Metalloenzyme Profiling

The 1,2,4-triazole-3-thioether-N-phenylacetamide architecture of CAS 905781-01-3 represents a minimal pharmacophore that combines three biologically privileged structural elements: (i) a metal-chelating 4-amino-1,2,4-triazole core, (ii) a pyridin-2-yl group enabling bidentate coordination, and (iii) an N-phenylacetamide moiety capable of occupying hydrophobic enzyme pockets [1][2]. This combination positions the compound as a versatile chemical biology probe for broad kinome and metalloenzyme profiling panels. The absence of substituents on the N-phenyl ring makes CAS 905781-01-3 the cleanest available member of this scaffold class for target engagement studies, as any observed activity can be unambiguously assigned to the core pharmacophore without the confounding influence of peripheral substituent effects present in analogs such as N-(4-methoxyphenyl) or N-(4-phenoxyphenyl) derivatives [2]. Its ChEMBL-curated scaffold family (represented by CHEMBL1379602) further facilitates integration into computational target prediction and polypharmacology workflows [3].

Quote Request

Request a Quote for 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.